molecular formula C22H48ClP B14626336 Triethyl(hexadecyl)phosphanium chloride CAS No. 56155-08-9

Triethyl(hexadecyl)phosphanium chloride

Cat. No.: B14626336
CAS No.: 56155-08-9
M. Wt: 379.0 g/mol
InChI Key: RTUWQDBWDWAASP-UHFFFAOYSA-M
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Description

Overview of Quaternary Phosphonium (B103445) Salts in Chemical Sciences

Quaternary phosphonium salts (QPS) are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to four organic substituents, creating a positively charged phosphonium cation, which is paired with an anion. This structure, generally denoted as [R₄P]⁺X⁻, makes them phosphorus analogues of quaternary ammonium (B1175870) salts. In the realm of chemical sciences, these compounds are noted for their versatility and unique properties, which stem from the specific nature of the organic groups (R) and the counter-ion (X⁻).

The synthesis of QPS is most commonly achieved through the quaternization reaction of a tertiary phosphine (B1218219) with an alkyl or aryl halide. This reaction is typically a clean and efficient Sₙ2 process. The properties of the resulting salt, such as its melting point, solubility, and thermal stability, can be finely tuned by varying the substituents on the phosphorus atom and the choice of the anion.

Quaternary phosphonium salts have found a wide array of applications in both academic and industrial research. They are extensively used as phase-transfer catalysts, where they facilitate the reaction between reactants located in different immiscible phases (e.g., organic and aqueous) by shuttling one reactant across the phase boundary. Furthermore, many QPS with low melting points are classified as ionic liquids (ILs), which are salts that are liquid below 100°C. These phosphonium-based ILs are valued for their high thermal stability, wide electrochemical windows, and negligible vapor pressure, making them "green" solvent alternatives and electrolytes in various applications. researchgate.netresearchgate.net Other significant roles include their use as precursors for Wittig reagents in organic synthesis, as biocides, and as flame retardants. mdpi.com

Academic Significance of Long-Chain Phosphonium Halides

The incorporation of one or more long alkyl chains (typically C8 or longer) onto the phosphonium cation imparts distinct amphiphilic characteristics to the salt, making it a cationic surfactant. These long-chain phosphonium halides possess both a hydrophilic, charged phosphonium head and a hydrophobic, nonpolar alkyl tail. This dual nature allows them to self-assemble in solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC).

This surfactant behavior is of significant academic interest. The micellar aggregates can create unique microenvironments that can alter reaction rates and pathways, a field known as micellar catalysis. The hydrophobic core of the micelles can solubilize nonpolar reactants in aqueous media, effectively increasing their concentration and facilitating reactions.

Furthermore, the presence of long alkyl chains significantly influences the physical properties of the salts. It tends to lower the melting point, and many long-chain phosphonium halides are room-temperature ionic liquids (RTILs). Compared to their shorter-chain counterparts, they often exhibit higher viscosity and lower density. Their thermal stability is a key feature, with many phosphonium-based ILs being more stable than their nitrogen-containing ammonium or imidazolium (B1220033) analogues. researchgate.net This enhanced stability broadens their applicability in high-temperature processes. Research has also explored their use as surfactants for enhanced oil recovery and as flotation agents in the mining industry. mdpi.comresearchgate.net

Research Landscape of Triethyl(hexadecyl)phosphanium Chloride and Analogues

Direct academic research specifically focused on this compound is not extensively documented in publicly available literature. However, its chemical properties and potential applications can be thoroughly understood by examining the research landscape of its close structural analogues. These related compounds, which feature different short-chain alkyl groups (e.g., butyl, hexyl) or a slightly different long alkyl chain (e.g., tetradecyl), have been the subject of significant academic and industrial study.

A prominent analogue is Trihexyl(tetradecyl)phosphonium chloride, commercially known as Cyphos® IL 101. This compound is a well-characterized hydrophobic ionic liquid. chemicalbook.comresearchgate.net Its physical properties have been extensively measured, providing a benchmark for understanding similar long-chain phosphonium salts.

Table 1: Physicochemical Properties of Trihexyl(tetradecyl)phosphonium Chloride

Property Value
Molecular Formula C₃₂H₆₈ClP
Molecular Weight 519.31 g/mol
Appearance Colorless Liquid
Melting Point -70 °C
Density 0.895 g/mL at 20 °C
Flash Point 118 °C
Viscosity 824 mPa.s at 25 °C

Data sourced from commercial and academic literature. chemicalbook.comchemicalbook.comsolvionic.com

Another relevant analogue is Tributyl(tetradecyl)phosphonium chloride. Research on this compound has highlighted its efficacy as a novel cationic surfactant for industrial applications such as the reverse flotation of quartz from magnetite in iron ore processing. mdpi.com Studies have shown that it acts as a more powerful and selective collector compared to traditional ammonium-based surfactants, adsorbing onto the mineral surface via electrostatic forces. mdpi.com

Research into these analogues has demonstrated their utility in various fields:

Extractive Desulfurization: Trihexyl(tetradecyl)phosphonium chloride has been investigated as an efficient solvent for the extractive desulfurization (EDS) of liquid fuels, demonstrating a high capability for removing sulfur compounds like dibenzothiophene. researchgate.net

Electrochemistry: Due to its ionic nature and stability, it has been used as a binder in the development of silver particle-modified carbon paste electrodes for the electrochemical determination of nitrite (B80452) ions. chemicalbook.com

Metal Extraction: Quaternary phosphonium salts, including the trihexyl(tetradecyl)phosphonium cation, are effective in the solvent extraction of metal ions, such as nickel (II) and cobalt (II), from chloride solutions. sigmaaldrich.com

Thermal Stability: Detailed studies on the thermal stability of Trihexyl(tetradecyl)phosphonium chloride have shown that while dynamic TGA can report stabilities over 300°C, factors like impurities and the surrounding atmosphere (air vs. inert gas) can significantly influence its actual long-term stability at high temperatures. researchgate.netrsc.org

The synthesis route for this compound would predictably follow the standard quaternization procedure: the reaction of triethylphosphine (B1216732) with a 1-halo-hexadecane (e.g., 1-chlorohexadecane (B1210310) or 1-bromohexadecane). Based on the properties of its analogues, it is expected to be a low-melting-point salt or ionic liquid with significant surfactant properties, making it a candidate for applications in catalysis, materials science, and separation technologies.

Properties

CAS No.

56155-08-9

Molecular Formula

C22H48ClP

Molecular Weight

379.0 g/mol

IUPAC Name

triethyl(hexadecyl)phosphanium;chloride

InChI

InChI=1S/C22H48P.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

RTUWQDBWDWAASP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](CC)(CC)CC.[Cl-]

Origin of Product

United States

Synthesis and Advanced Synthetic Methodologies

Established Synthetic Pathways for Triethyl(hexadecyl)phosphanium Chloride

The primary and most well-established method for synthesizing this compound is through quaternization reactions. This method is a specific example of the broader Menshutkin reaction, which involves the alkylation of a tertiary phosphine (B1218219). rsc.org

Quaternization Reactions

The synthesis of this compound is achieved by the reaction of triethylphosphine (B1216732) with 1-chlorohexadecane (B1210310). In this SN2 reaction, the nucleophilic phosphorus atom of triethylphosphine attacks the electrophilic carbon of 1-chlorohexadecane, displacing the chloride ion to form the desired phosphonium (B103445) salt.

The general reaction is as follows:

P(CH₂CH₃)₃ + Cl(CH₂)₁₅CH₃ → [P(CH₂CH₃)₃(CH₂)₁₅CH₃]⁺Cl⁻

This reaction is typically carried out by heating the reactants, often in a suitable solvent, to facilitate the formation of the product. youtube.com The resulting phosphonium salt is an ionic compound and may precipitate from the reaction mixture upon cooling, allowing for isolation by filtration. youtube.com

Examination of Reaction Parameters and Yield Optimization

Several factors influence the rate and yield of the quaternization reaction for synthesizing phosphonium salts like this compound. opentextbc.calibretexts.org Optimization of these parameters is crucial for an efficient synthetic process.

Reactant Concentration: Increasing the concentration of either triethylphosphine or 1-chlorohexadecane can lead to a higher reaction rate due to an increased frequency of molecular collisions. libretexts.org

Temperature: The rate of reaction generally increases with temperature, as more molecules possess the necessary activation energy for a successful reaction. opentextbc.ca However, excessively high temperatures should be avoided to prevent potential side reactions or decomposition of the reactants or products.

Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used as they can solvate the transition state, which has a developing charge, thereby accelerating the reaction. google.comacs.org The amount of solvent used is also a consideration, with a sufficient amount needed to ensure the reactants are dissolved but an excess may slow the reaction rate. google.com

Nature of the Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. google.com While 1-chlorohexadecane is the specified reactant for producing the chloride salt directly, the use of 1-bromohexadecane (B154569) or 1-iodohexadecane (B47652) would result in a faster reaction, followed by an anion exchange step if the chloride salt is desired.

The following table summarizes the key parameters and their effects on the synthesis:

ParameterEffect on ReactionConsiderations for Optimization
Reactant Concentration Higher concentration generally increases the reaction rate.High concentrations may lead to solubility issues or increased side reactions.
Temperature Higher temperature increases the reaction rate.Must be controlled to prevent decomposition or unwanted byproducts.
Solvent Polar aprotic solvents can accelerate the reaction.The solvent should be inert to the reactants and products.
Leaving Group (Halide) Reactivity order: I > Br > Cl.Use of a more reactive halide would require a subsequent anion exchange step to obtain the chloride salt.

Novel and Emerging Synthetic Routes for Phosphonium Salts

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of phosphonium salts. These methods often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Catalyst-Free Synthesis Methodologies

While the traditional quaternization reaction is often carried out without a catalyst, modern catalyst-free methods focus on improving efficiency and sustainability. One approach involves the direct coupling of thiols and aldehydes with a phosphine in the presence of an acid, which can be applied to generate a variety of phosphonium salts. acs.org Another strategy involves the one-pot reaction of alcohols with triphenylphosphine (B44618) in trifluoroacetic acid, providing a facile route to phosphonium salts. koreascience.kr These methods offer alternatives to the use of alkyl halides.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves to induce cavitation in the reaction mixture. This process creates localized hot spots with high temperature and pressure, which can significantly accelerate the reaction rate. This technique has been successfully applied to the synthesis of various organic compounds and can be a valuable tool for the preparation of phosphonium salts, potentially reducing reaction times and improving yields.

Electrochemical and Light-Mediated Strategies

Modern synthetic chemistry is increasingly focused on the development of greener and more efficient reaction pathways. In this context, electrochemical and light-mediated strategies for the synthesis of phosphonium salts are emerging as promising alternatives to conventional thermal methods. These approaches can offer milder reaction conditions, reduced waste, and unique reactivity patterns.

Electrochemical Synthesis:

Electrochemical methods utilize electrical current to drive chemical reactions. In the context of phosphonium salt synthesis, this can involve the anodic oxidation of phosphines to generate reactive intermediates or the cathodic reduction of precursors to initiate coupling reactions. While specific examples detailing the electrochemical synthesis of this compound are not prevalent in the literature, the general principles of electrosynthesis of phosphonium salts have been explored. For instance, the controlled potential electrolysis of triaryl-mesosubstituted Ni(II) porphyrins in the presence of triphenylphosphine has been shown to yield the corresponding phosphonium derivative unive.it. Another example is the alternating-current electrochemical synthesis of halogenocuprates of allylphosphonium derivatives rsc.org. These studies demonstrate the feasibility of forming P-C bonds under electrochemical conditions, suggesting a potential avenue for the synthesis of tetraalkylphosphonium salts.

The hypothetical electrochemical synthesis of this compound could be envisioned through several pathways. One possibility is the anodic oxidation of triethylphosphine to a radical cation, which could then react with hexadecyl chloride. Alternatively, the cathodic reduction of hexadecyl chloride could generate a carbanion or radical anion that subsequently reacts with triethylphosphine. However, significant research would be required to optimize such processes and overcome potential side reactions.

Light-Mediated Strategies:

Photochemical methods, particularly those employing visible light photocatalysis, have gained significant traction in organic synthesis. These methods utilize light to generate highly reactive species, such as radicals, under mild conditions. The synthesis of phosphonium salts via photoredox-mediated arylation of phosphines has been reported, where aryl radicals are generated from diaryliodonium salts rsc.org.

More relevant to the synthesis of alkylphosphonium salts, recent studies have demonstrated the use of photoinduced methods for the preparation of deuterated alkyl phosphonium iodide salts chinesechemsoc.org. In these processes, blue light irradiation is used to initiate the reaction between a deuterium (B1214612) source and an alkyl phosphonium salt precursor chinesechemsoc.org. While not a direct synthesis of the phosphonium salt itself, this highlights the potential of light-mediated approaches to modify phosphonium salt structures. The direct light-mediated synthesis of this compound from triethylphosphine and hexadecyl chloride would likely involve the generation of a hexadecyl radical, which could then be trapped by the phosphine. This approach could potentially offer a more sustainable and atom-economical route compared to traditional methods.

The following table summarizes the key features of these advanced synthetic strategies:

Synthetic StrategyEnergy SourceKey IntermediatesPotential Advantages
Electrochemical ElectricityRadical ions, ion pairsMilder conditions, reduced use of reagents
Light-Mediated Light (e.g., visible)Radicals, excited statesHigh selectivity, sustainable energy source

It is important to note that while these advanced methodologies show great promise, their application to the specific synthesis of this compound is still in a nascent stage and requires further investigation to establish their viability and efficiency compared to conventional methods.

Scalable Synthesis Research and Industrial Preparation Considerations

The transition of a synthetic route from a laboratory scale to an industrial process involves a multitude of considerations, including cost-effectiveness, safety, environmental impact, and the ability to consistently produce a high-purity product. For this compound, which finds applications in various industrial processes, scalable synthesis is of paramount importance.

The industrial preparation of phosphonium ionic liquids, a class of compounds to which this compound belongs, has been a subject of considerable research researchgate.net. The conventional synthesis via quaternization of triethylphosphine with hexadecyl chloride remains the most common approach for large-scale production due to its simplicity and relatively high yields.

Key considerations for the industrial preparation of this compound include:

Raw Material Sourcing and Purity: The availability and cost of high-purity triethylphosphine and 1-chlorohexadecane are critical factors. Impurities in the starting materials can lead to side reactions and the formation of undesirable byproducts, complicating the purification process and potentially affecting the performance of the final product.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, reaction time, and solvent choice is crucial for maximizing yield and minimizing energy consumption. While the quaternization reaction can often be performed at moderate temperatures, industrial processes may utilize elevated temperatures to reduce reaction times. The choice of solvent is also important, with factors such as cost, toxicity, and ease of recovery being major considerations. In some cases, the reaction can be carried out neat (without a solvent), which can simplify the process and reduce waste.

Process Safety: Triethylphosphine is a pyrophoric and toxic liquid, requiring specialized handling procedures and equipment to ensure safe operation on an industrial scale. The reaction may also be exothermic, necessitating efficient heat management to prevent runaway reactions.

Product Isolation and Purification: On a large scale, the isolation of this compound is typically achieved through filtration or centrifugation if it precipitates from the reaction mixture. If the product remains in solution, techniques such as distillation to remove the solvent, followed by crystallization or extraction, may be employed. The purification process must be designed to effectively remove unreacted starting materials and any byproducts. Patents for the preparation of similar compounds, such as tributyltetradecylphosphonium (B14369193) chloride, describe processes involving vacuum filtration, extraction, and drying to obtain a high-purity product google.com.

Waste Management and Environmental Impact: The environmental impact of the manufacturing process is a significant consideration. This includes the management of any solvent waste, byproducts, and unreacted starting materials. The development of "green" synthetic routes with higher atom economy and the use of more environmentally benign solvents are active areas of research.

The following table outlines some of the key parameters and their considerations in the scalable synthesis of this compound:

ParameterIndustrial Consideration
Reactants Cost, purity, and safe handling of triethylphosphine and 1-chlorohexadecane.
Solvent Cost, toxicity, flammability, and ease of recovery. Neat conditions are often preferred.
Temperature Optimization to balance reaction rate and energy consumption, while ensuring process safety.
Pressure Typically atmospheric pressure, but may be adjusted to control reaction kinetics.
Purification Efficient and cost-effective methods for removing impurities and achieving the desired product specifications.
Safety Management of hazardous materials and control of reaction exotherms.

Research into the scalable synthesis of phosphonium salts continues to focus on improving efficiency, reducing costs, and minimizing the environmental footprint of the production process.

Control over Stereochemistry and Regioselectivity in Phosphonium Salt Synthesis

Regioselectivity:

The synthesis of this compound via the quaternization of triethylphosphine with 1-chlorohexadecane is an inherently regioselective reaction. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In this case, the phosphorus atom of triethylphosphine is the sole nucleophilic center, and it selectively attacks the primary carbon atom of the hexadecyl chain that is bonded to the chlorine atom.

The structure of the reactants dictates this high regioselectivity. Triethylphosphine has only one nucleophilic site (the phosphorus atom), and 1-chlorohexadecane has a clear electrophilic site at the carbon atom attached to the electron-withdrawing chlorine atom. There are no other competing reaction sites under typical quaternization conditions, leading to the formation of a single constitutional isomer.

Stereochemistry:

Stereochemistry, in the context of phosphonium salt synthesis, primarily relates to the configuration of the phosphorus center if it becomes a stereocenter. A phosphorus atom in a quaternary phosphonium salt is tetrahedral, and if it is bonded to four different substituents, it is considered a chiral center.

In the case of this compound, the phosphorus atom is bonded to three ethyl groups and one hexadecyl group. Since three of the substituents (the ethyl groups) are identical, the phosphorus atom is not a stereocenter, and the molecule is achiral. Therefore, the control of stereochemistry at the phosphorus center is not a relevant consideration for the synthesis of this specific compound.

However, in the broader context of phosphonium salt synthesis, control over stereochemistry is a significant area of research, particularly for applications in asymmetric catalysis where chiral phosphonium salts can be used as phase-transfer catalysts or as precursors to chiral phosphine ligands. The synthesis of P-stereogenic phosphonium salts typically involves one of two main strategies:

Resolution of a racemic mixture: A racemic mixture of a chiral phosphonium salt is prepared and then separated into its constituent enantiomers using a chiral resolving agent.

Asymmetric synthesis: A chiral phosphonium salt is synthesized directly from a chiral precursor or by using a chiral catalyst or reagent to induce stereoselectivity.

While not directly applicable to the synthesis of this compound, these principles are fundamental to the synthesis of a wide range of other functional phosphonium salts. For the specific case of this compound, the synthesis is straightforward in terms of both regioselectivity and stereochemistry due to the nature of the starting materials.

Solution Phase Behavior and Intermolecular Interactions

Phase Behavior Studies of Triethyl(hexadecyl)phosphanium Chloride Systems

Currently, there is no specific information available in the reviewed scientific literature detailing the ternary phase diagrams for systems composed of this compound, water, and a hydrocarbon.

Investigations into the Upper Critical Solution Temperature (UCST) behavior, which describes the critical temperature above which components of a mixture are miscible in all proportions, have not been specifically reported for mixtures involving this compound.

Investigations of Micellization and Aggregation Phenomena

While direct studies on the chloride salt are limited, research on the closely related analogue, cetyltriethylphosphonium bromide (CTEPB), provides significant insight into the micellization and aggregation behavior. The substitution of the chloride anion with bromide is not expected to fundamentally alter the self-assembly mechanism, although absolute values for thermodynamic parameters may differ slightly.

Table 1: Thermodynamic Parameters of Micellization for Cetyltriethylphosphonium Bromide (CTEPB) in Aqueous Solution

Temperature (K) CMC (mol dm⁻³) ΔG°mic (kJ mol⁻¹) ΔH°mic (kJ mol⁻¹) ΔS°mic (J mol⁻¹ K⁻¹)
298.15 9.7 x 10⁻⁴ -28.1 7.9 120.7
303.15 10.1 x 10⁻⁴ -28.8 7.9 121.1
308.15 10.6 x 10⁻⁴ -29.4 7.9 121.1
313.15 11.2 x 10⁻⁴ -30.0 7.9 121.0

Note: Data is for the bromide analogue of the subject compound.

Interfacial Phenomena and Surface Activity Studies

The amphiphilic structure of this compound makes it highly surface-active. Studies on its bromide analogue (CTEPB) show that it effectively reduces the surface tension of water. The molecules adsorb at the air-water interface, orienting their hydrophobic hexadecyl tails towards the air and their hydrophilic triethylphosphonium headgroups towards the water. This adsorption reduces the cohesive energy at the surface, thereby lowering the surface tension.

Key parameters derived from surface tension measurements include the maximum surface excess concentration (Γmax) and the minimum surface area per molecule (Amin) at the interface. Γmax quantifies the extent of adsorption at the interface, while Amin represents the area occupied by each molecule in the saturated monolayer.

Table 2: Surface Activity Parameters for Cetyltriethylphosphonium Bromide (CTEPB) at 298.15 K

Parameter Value
Surface Tension at CMC (γcmc) 35.1 mN m⁻¹
Maximum Surface Excess (Γmax) 3.9 x 10⁻⁶ mol m⁻²

Note: Data is for the bromide analogue of the subject compound.

Partition Coefficients and Extraction Efficiencies in Biphasic Systems

There is currently no specific data available in the reviewed scientific literature regarding the partition coefficients or extraction efficiencies of this compound in defined biphasic systems.

Solute-Ionic Liquid Interactions: A Mechanistic Perspective

Detailed mechanistic studies focusing on the specific interactions between various solutes and this compound are not available in the current body of scientific literature.

Advanced Mechanistic Studies

Elucidation of Reaction Mechanisms in the Presence of Triethyl(hexadecyl)phosphanium Chloride

This compound is a quaternary phosphonium (B103445) salt that finds significant application as a phase transfer catalyst and as an ion carrier in membrane systems. Understanding the mechanisms through which it operates is crucial for optimizing its performance in various chemical and separation processes.

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wisdomlib.orgresearchgate.net this compound, owing to its amphipathic nature, is an effective phase transfer catalyst. Its mechanism of action can be generally described by the Starks extraction mechanism. nbinno.com

The catalytic cycle in a typical nucleophilic substitution reaction, for instance, the reaction of an organic-soluble substrate with an aqueous-soluble nucleophile, involves the following steps:

Anion Exchange: The positively charged phosphonium cation ([P(C₂H₅)₃(C₁₆H₃₃)]⁺) initially present in the organic phase with its chloride counter-ion, migrates to the interface of the two phases. Here, it exchanges its chloride anion for the nucleophilic anion from the aqueous phase. The high lipophilicity of the hexadecyl chain ensures that the phosphonium cation remains predominantly in the organic phase or at the interface.

Formation of a Lipophilic Ion Pair: The newly formed ion pair, consisting of the phosphonium cation and the nucleophilic anion, is sufficiently soluble in the organic phase due to the long alkyl chain. This transfer of the nucleophile from the aqueous to the organic phase is the key step facilitated by the catalyst.

Reaction in the Organic Phase: Once in the organic phase, the "naked" nucleophile is highly reactive and readily attacks the organic substrate, leading to the formation of the desired product. The term "naked" refers to the fact that the anion is not strongly solvated by water molecules, which would otherwise reduce its nucleophilicity.

Catalyst Regeneration: After the reaction, the phosphonium cation pairs with the leaving group anion from the substrate and transports it back to the aqueous phase or interface, where it can exchange for another nucleophilic anion, thus completing the catalytic cycle.

The efficiency of this compound as a phase transfer catalyst is attributed to the synergistic effect of its structural components. The three shorter ethyl groups, along with the long hexadecyl chain, provide a balance of steric and electronic properties that influence its catalytic activity.

A summary of the general mechanism for a nucleophilic substitution reaction using a phosphonium salt phase transfer catalyst is presented in the table below.

StepDescriptionLocation
1Anion ExchangeAqueous-Organic Interface
2Formation of Lipophilic Ion PairOrganic Phase
3Nucleophilic AttackOrganic Phase
4Catalyst RegenerationAqueous-Organic Interface

This table illustrates the key stages in the phase transfer catalysis mechanism involving a quaternary phosphonium salt like this compound.

In membrane-based separation processes, particularly in Polymer Inclusion Membranes (PIMs), phosphonium salts such as trihexyl(tetradecyl)phosphonium chloride, a close analog of this compound, have been effectively used as ion carriers for the selective transport of metal ions. nih.govnih.gov The transport of ions across these membranes is generally understood to occur through two primary mechanisms: the fixed-site jumping mechanism and the carrier-diffusion mechanism. researchgate.net

Fixed-Site Jumping Mechanism: In this model, the carrier molecules (the phosphonium cations) are considered to be relatively immobile within the polymer matrix. An ion from the source phase enters the membrane and binds to a carrier site. The ion then "jumps" from one carrier site to the next through a series of association and dissociation steps until it reaches the receiving phase. This mechanism is more prevalent when the carrier is strongly embedded or has limited mobility within the polymer membrane.

Carrier-Diffusion Mechanism: In this mechanism, the carrier molecule forms a complex with the target ion at the source phase interface. This entire carrier-ion complex then diffuses across the membrane to the receiving phase. At the receiving phase interface, the ion is released, and the free carrier molecule diffuses back to the source phase interface to repeat the process. The mobility of the carrier within the membrane is a critical factor in this mechanism.

MechanismDescription of Carrier MovementKey Factor
Fixed-Site Jumping Carrier is relatively immobile; ion "jumps" between carrier sites.Ion mobility between fixed sites.
Carrier-Diffusion Carrier-ion complex diffuses across the membrane.Mobility of the carrier-ion complex.

This table compares the two primary mechanisms of ion transport in polymer inclusion membranes facilitated by ion carriers like this compound.

Understanding Structure-Activity Relationships in Phosphonium Cations

The chemical structure of the phosphonium cation is a determining factor in its activity, both in catalysis and in ion transport. For this compound, the nature of the alkyl substituents around the central phosphorus atom dictates its physicochemical properties and, consequently, its performance.

The presence of a long hexadecyl (C16) chain imparts significant lipophilicity to the cation. This is a crucial feature for a phase transfer catalyst, as it ensures the solubility of the phosphonium salt in the organic phase, allowing it to effectively shuttle anions from the aqueous phase. nih.gov In the context of ion transport in PIMs, this lipophilicity ensures that the carrier remains within the membrane and does not leach into the aqueous phases.

Studies on a range of phosphonium salts have shown that the length of the alkyl chains can significantly impact catalytic activity. For instance, in certain reactions, an optimal chain length exists that balances the need for sufficient lipophilicity with other factors like steric hindrance and mobility. The combination of ethyl and hexadecyl groups in this compound represents a specific design to achieve a balance of these properties for effective performance in its applications.

Computational and Theoretical Investigations

Computational and theoretical methods provide valuable insights into the behavior of phosphonium salts at the molecular level, helping to elucidate their electronic structure and dynamics in various environments.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.orgarxiv.org For this compound, DFT calculations can be employed to determine its optimized molecular geometry, charge distribution, and the nature of the frontier molecular orbitals (HOMO and LUMO).

These calculations can reveal how the positive charge is distributed across the phosphonium cation and how this distribution is influenced by the surrounding alkyl groups. This information is crucial for understanding the electrostatic interactions between the cation, the chloride anion, and other molecules in its environment. Furthermore, DFT can be used to model the interaction of the phosphonium cation with different anions, providing insights into the thermodynamics of the anion exchange process in phase transfer catalysis.

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and ions over time. nsf.govresearchgate.net For systems involving this compound, which can be considered an ionic liquid or a component of an ionic liquid system, MD simulations can provide a detailed picture of its structure and transport properties.

In a typical MD simulation, the forces between all atoms are calculated based on a force field, and the equations of motion are integrated to track the trajectory of each atom. This allows for the investigation of phenomena such as:

Ion Pairing and Aggregation: MD simulations can reveal the extent to which the phosphonium cations and chloride anions associate in different solvents or in the neat state. The simulations can also show how the long hexadecyl chains might aggregate, leading to the formation of nanoscale domains.

Solvation Structure: The radial distribution functions obtained from MD simulations can describe the local solvation environment around the phosphonium cation and the chloride anion, showing how solvent molecules or other ions are arranged.

A study on the closely related trihexyl(tetradecyl)phosphonium chloride has utilized MD simulations to investigate its liquid structure, highlighting the strong interactions between the phosphonium cation and the chloride anion. unipa.itucl.ac.uk Such simulations provide a molecular-level understanding that complements experimental observations and helps in the rational design of more efficient catalysts and separation agents.

Catalytic Applications and Reaction Engineering

Triethyl(hexadecyl)phosphanium Chloride as a Phase Transfer Catalyst

This compound belongs to the class of quaternary phosphonium (B103445) salts, which are widely recognized as effective phase transfer catalysts (PTCs). acs.orgjetir.org The fundamental principle of phase transfer catalysis is to facilitate reactions between reactants located in different, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). nbinno.com The structure of this compound, featuring a positively charged phosphorus atom bonded to three ethyl groups and one long hexadecyl chain, gives it amphipathic properties. The long hexadecyl chain confers high lipophilicity (organophilicity), allowing the cation to be soluble in organic solvents, while the ionic phosphonium chloride head has an affinity for the aqueous phase. ddugu.ac.inphasetransfercatalysis.com

This dual nature enables the catalyst to transport reactive anions from an aqueous or solid phase into the organic phase where the reaction occurs. nbinno.com The phosphonium cation pairs with the reactant anion (e.g., fluoride (B91410), hydroxide (B78521), cyanide), and the resulting ion pair, being soluble in the organic medium, can react with the organic substrate. ddugu.ac.in After the reaction, the catalyst can return to the aqueous phase to transport another anion, thus completing the catalytic cycle. nbinno.com The use of phosphonium salts like this compound offers numerous advantages, including the ability to conduct reactions under milder conditions, reduce or eliminate the need for expensive and anhydrous polar aprotic solvents, and increase reaction rates and yields. nbinno.comalfachemic.com The reactivity of these catalysts is enhanced because the anion, once shuttled into the organic phase, is poorly solvated and thus highly nucleophilic. ddugu.ac.in

Phosphonium-based ionic liquids, including closely related structures like trihexyl(tetradecyl)phosphonium chloride, have demonstrated their potential as powerful phase-transfer catalysts for a variety of important reactions in organic synthesis, such as Halex, Heck, and Suzuki reactions. researchgate.net

Halex Reaction: The Halogen Exchange (Halex) reaction is a crucial industrial process for synthesizing fluoroaromatic compounds from their chloro- or bromo-aromatic precursors. researchgate.net This nucleophilic aromatic substitution typically uses an alkali metal fluoride (e.g., potassium fluoride) as the fluorine source. researchgate.net However, the low solubility of inorganic fluorides in the aprotic organic solvents where the reaction must occur presents a significant challenge. researchgate.net this compound acts as a PTC by binding with the fluoride ion and transporting it into the organic phase, thereby enabling the substitution reaction to proceed at a much faster rate. jetir.orgresearchgate.net The catalyst's thermal stability is a key advantage, as Halex reactions often require high temperatures. researchgate.netresearchgate.net

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgyoutube.com While it is a homogeneous catalytic process, a PTC like this compound can enhance its efficiency, particularly in systems involving an inorganic base (e.g., potassium carbonate) that is insoluble in the organic reaction medium. wikipedia.org The phosphonium salt facilitates the transfer of the base or an anionic intermediate between phases, improving reaction kinetics and allowing for milder conditions. libretexts.org

Suzuki Reaction: The Suzuki reaction is another cornerstone of palladium-catalyzed cross-coupling, forming a carbon-carbon bond between an organoboron species and an organohalide. wikipedia.orgorganic-chemistry.org The reaction mechanism requires a base to activate the organoboron compound. organic-chemistry.org When using an aqueous solution of an inorganic base with organic-soluble substrates, the reaction becomes a two-phase system. This compound can accelerate the reaction by transporting the hydroxide or carbonate anion from the aqueous phase to the organic phase, facilitating the crucial transmetalation step in the catalytic cycle. wikipedia.orgnih.gov The bulky, electron-rich nature of phosphonium-based catalysts can also stabilize the palladium catalytic species. nih.gov

ReactionSubstratesRole of this compound (PTC)Key Advantage
Halex ReactionAryl Halide (Ar-Cl, Ar-Br) + Metal Fluoride (e.g., KF)Transports fluoride anion (F⁻) from solid/aqueous phase to organic phase.Overcomes solubility limitations of the fluoride salt, increasing reaction rate. researchgate.netresearchgate.net
Heck ReactionUnsaturated Halide (R-X) + Alkene + BaseFacilitates interaction between the organic phase (substrates, Pd-catalyst) and the solid/aqueous base.Enhances reaction kinetics and allows for use of cost-effective inorganic bases. wikipedia.orglibretexts.org
Suzuki ReactionOrganohalide (R¹-X) + Organoboron (R²-BY₂) + BaseTransports the activating base anion (e.g., OH⁻, CO₃²⁻) from aqueous phase to organic phase.Accelerates the activation of the boronic acid and the overall catalytic cycle. wikipedia.orgorganic-chemistry.org

While specific studies detailing the use of this compound for hydrolysis are not prevalent, its function as a PTC makes it inherently suitable for catalyzing such reactions. The hydrolysis of water-insoluble esters, for example, is often slow due to the immiscibility of the organic ester and the aqueous base (e.g., sodium hydroxide). As a PTC, this compound can transport hydroxide ions (OH⁻) from the aqueous phase into the organic phase. This "naked" hydroxide ion is a much stronger nucleophile in the organic environment, leading to a significant acceleration of the saponification rate. ddugu.ac.in The mechanism is analogous to other PTC-catalyzed nucleophilic substitutions, where the catalyst overcomes the phase barrier between the reactants. alfachemic.com

Role in Triphasic Catalysis Systems

This compound and similar long-chain phosphonium salts have the unique ability to form a third liquid phase in certain aqueous-organic mixtures. researchgate.netresearchgate.net This property is the foundation of triphasic catalysis, a system that offers significant advantages in catalyst recovery and product purification. In a typical triphasic system, there is an aqueous phase containing a reactant, an organic phase containing another reactant and the product, and a third catalyst-rich phase that lies between them. researchgate.net

Research on the closely related trihexyl(tetradecyl)phosphonium chloride has shown that when mixed with water and a non-polar organic solvent like nonane, it forms a stable three-component phase. researchgate.net This system is highly relevant for catalytic processes where reactants from both aqueous and organic phases must interact. The reaction occurs at the interfaces of the three phases, and at the end of the reaction, the catalyst remains sequestered in its own phase. This allows for the simple separation of the product-containing organic layer and the aqueous layer, leaving the catalyst phase ready for reuse. This approach mitigates a common drawback of homogeneous catalysis, where separating the catalyst from the product can be difficult and costly. jetir.org

Catalytic Performance in Non-Aqueous and Mixed Solvent Systems

The performance of this compound is highly dependent on the solvent system. As an ionic liquid, it has negligible vapor pressure and high thermal stability, making it suitable for use in non-aqueous systems, sometimes even acting as the solvent itself. researchgate.netresearchgate.net In such scenarios, it can dissolve reactants that are otherwise difficult to solubilize and can provide a polar environment for the reaction to occur without the presence of water.

Catalyst Design Principles and Optimization for Phosphonium-Based Systems

The effectiveness of a phosphonium-based catalyst like this compound is governed by several key design principles. acs.org

Cation Structure: The organic groups attached to the phosphorus atom are critical. The presence of one long alkyl chain (hexadecyl) combined with shorter chains (ethyl) creates a highly organophilic cation. rsc.org This lipophilicity is essential for the catalyst to be soluble in the organic phase and effectively pull the reactant anion away from the aqueous phase. phasetransfercatalysis.com Bulky substituents around the phosphorus center can create "looser" and more reactive ion pairs. phasetransfercatalysis.com

Anion Identity: While the subject compound has a chloride anion, the nature of the anion can be modified. The choice of anion affects the catalyst's stability and its interaction with the target reactant anion. Halide anions are known to produce stable catalysts. rsc.org

Thermal and Chemical Stability: Phosphonium-based ionic liquids are generally known for having higher thermal and chemical stability compared to some nitrogen-based analogs (quaternary ammonium (B1175870) salts), which is a significant advantage for reactions requiring high temperatures. researchgate.net

Optimization of a reaction using a phosphonium-based PTC involves a systematic study of various parameters. As demonstrated in studies on similar catalysts, these parameters include agitation speed, catalyst concentration, reactant mole ratios, base concentration, and temperature. bohrium.com For cross-coupling reactions, the choice of phosphine (B1218219) ligands for the primary metal catalyst (e.g., palladium) is another critical optimization point, as bulky, electron-rich ligands have been shown to dramatically improve catalyst efficiency and scope. nih.gov

Material Science Applications and Engineering

Polymer Inclusion Membranes (PIMs) with Phosphonium (B103445) Ionic Liquids

Polymer Inclusion Membranes (PIMs) represent a significant advancement in separation science, offering a stable and efficient alternative to traditional liquid membranes. These membranes typically consist of a base polymer, a plasticizer, and an ion carrier, which is responsible for the selective transport of chemical species. Phosphonium ionic liquids, such as triethyl(hexadecyl)phosphanium chloride and its more extensively studied analogue, trihexyl(tetradecyl)phosphonium chloride (commercially known as Cyphos® IL 101), have proven to be effective ion carriers in these systems.

The performance of a PIM is intrinsically linked to its morphology and structure. Detailed characterization of PIMs containing phosphonium ionic liquids has been undertaken using a variety of analytical techniques to understand the interplay between the membrane's composition and its physical characteristics. Techniques such as contact angle measurements, Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), Atomic Force Microscopy (AFM), and Scanning Electron Microscopy (SEM) have been employed to analyze the influence of PIM morphology on transport efficiency.

Studies on PIMs with cellulose (B213188) triacetate (CTA) as the base polymer have shown that the inclusion of phosphonium ionic liquids can lead to a more expanded and rough surface. This increased roughness is believed to provide a larger effective area, which in turn promotes the transport of ions across the membrane. syensqo.com For instance, CTA-based membranes have been observed to be more hydrophilic, allowing for better accessibility of metal ions to the membrane surface. In contrast, PIMs based on poly(vinyl chloride) (PVC) tend to be more hydrophobic and amorphous, with a less diverse surface, which can result in different transport characteristics. researchgate.net The crystalline phases of the base polymer, such as CTA, can also be affected by the incorporation of the ionic liquid, often leading to a lower degree of crystallinity in the final membrane. researchgate.net

The composition of a PIM is a critical factor that dictates its transport efficiency and selectivity. The key components—the base polymer, the plasticizer, and the ion carrier—all play a synergistic role. The choice of plasticizer, for example, can significantly influence the separation properties of the membrane. The transport flux of metal ions is strongly dependent on the chemical nature of the plasticizer, with its polarity and viscosity being key parameters. acs.org Plasticizers with high polarity are often preferred as they can act as good solvents for the carrier molecules within the membrane matrix. Conversely, an increase in the viscosity of the plasticizer can decrease the rate of transport. acs.org

The concentration of the ion carrier, in this case, the phosphonium ionic liquid, is another crucial variable. An optimal concentration is necessary to achieve maximum transport efficiency. For instance, in the separation of Co(II), it has been observed that a high concentration of the carrier and plasticizer can lead to the formation of a film on the membrane surface, increasing viscosity and thereby limiting the transport rate. qub.ac.uk

In the context of PIMs, stability is also assessed by the membrane's ability to retain the carrier and plasticizer over extended periods of operation and through multiple cycles of transport processes. Research has been conducted to examine the stability of PIMs after several cycles of metal ion transport, with a focus on maintaining consistent performance. researchgate.net

PIMs containing phosphonium ionic liquids have been successfully applied to the selective transport and separation of various metal ions from aqueous solutions. These applications are particularly relevant for the recovery of valuable metals from waste streams and for the removal of toxic heavy metals.

The transport of cadmium(II) and copper(II) ions from aqueous chloride solutions has been investigated using PIMs with phosphonium ionic liquids as carriers. It was found that Cd(II) ions were preferentially transported over Cu(II) ions from hydrochloric acid solutions. acs.orginfona.plrsc.org The initial fluxes of both Cd(II) and Cu(II) were observed to increase with an increasing concentration of chloride ions in the source phase. infona.plrsc.org

Similarly, the selective removal of cobalt(II) from aqueous chloride solutions containing nickel(II) has been studied. PIMs have been shown to selectively recover over 90% of cobalt(II) from a hydrochloric acid solution into a sulfuric acid receiving phase. qub.ac.uk The separation of Co(II) and Ni(II) is also achievable using a polymer inclusion membrane system with a phosphonium ionic liquid, where the extraction and stripping occur in a single stage. researchgate.net

The separation of zinc(II) ions from aqueous chloride solutions is another notable application. PIMs with a PVC matrix and a phosphonium ionic liquid carrier have been utilized for this purpose. rsc.org

Interactive Table: Research Findings on Metal Ion Separation using PIMs with Phosphonium Ionic Liquids

Metal Ions SeparatedPIM Composition (Carrier)Key Findings
Cd(II) from Cu(II)Trihexyl(tetradecyl)phosphonium chloridePreferential transport of Cd(II) from HCl solutions. infona.plrsc.org
Co(II) from Ni(II)Trihexyl(tetradecyl)phosphonium thiosalicylateOver 90% recovery of Co(II) from HCl into H₂SO₄. qub.ac.uk
Zn(II)Trihexyl(tetradecyl)phosphonium chlorideEffective separation from aqueous chloride solutions using a PVC matrix. rsc.org

Phosphonium Ionic Liquids in Polymer Technology

Beyond their use in separation membranes, phosphonium ionic liquids are also finding applications in the broader field of polymer technology. Their role in this area is primarily centered on their influence on polymer synthesis and degradation processes.

Phosphonium ionic liquids have been investigated for their catalytic or initiating roles in polymerization reactions. They have been used as catalysts in the synthesis of polyesters and as initiators in radical polymerization. acs.orgmdpi.com For instance, phosphonium salts can act as latent, soluble catalysts and curing agents for epoxy resins. syensqo.com

In the realm of polymer degradation, phosphonium ionic liquids have been shown to influence the degradation of certain polymers. Studies on polylactic acid (PLA) have demonstrated that phosphonium ionic liquids can act as plasticizers and also catalyze the degradation of the polymer during processing. researchgate.net The presence of these ionic liquids can lead to a significant decrease in the molecular weight of PLA, resulting in the formation of oligomers and a lower thermal stability. researchgate.net The specific anion of the ionic liquid has been found to play a role in the degradation mechanism, with decanoate (B1226879) anions showing a more pronounced effect on accelerating thermomechanical, isothermal, hydrolytic, and soil degradation compared to tetrafluoroborate (B81430) anions. infona.pl

The effect of phosphonium ionic liquids on the thermal degradation of poly(vinyl chloride) (PVC) has also been studied. It has been found that the thermal stability of PVC plasticized with these ionic liquids is reduced, and the activation energy for the first step of PVC degradation is lowered. qub.ac.uk This is attributed to the interaction of the ionic liquid with the polymer chains, which can weaken the C-Cl bonds. qub.ac.uk

Furthermore, phosphonium ionic liquids are being explored for their potential in the chemical recycling of polymers. For example, they have been used as an active solvent in a system to recycle post-consumer PLA into acrylic acid or lactide. rsc.org

Advanced Composite Materials with Phosphonium Cations

Phosphonium cations are instrumental in the formulation of advanced polymer nanocomposites. Their primary role is to modify the surface of inorganic fillers, such as clays (B1170129) and nanoparticles, to ensure compatibility with the host polymer matrix. This modification is crucial for achieving uniform dispersion and unlocking the full potential of the nanocomposite material.

A significant challenge in creating polymer nanocomposites is the inherent incompatibility between hydrophilic inorganic fillers (like montmorillonite (B579905) clay) and hydrophobic polymer matrices (like polypropylene). researchgate.net this compound can act as a surfactant to bridge this gap. The positively charged phosphonium head group readily exchanges with cations on the clay surface through an ion-exchange reaction. ekb.eg The long, nonpolar hexadecyl tail then extends away from the clay surface, creating an organophilic or hydrophobic interface. ekb.egmdpi.com

This surface modification, known as organomodification, reduces the surface energy of the filler, making it more compatible with the polymer matrix. ekb.eg This improved compatibility enhances interfacial adhesion, which is critical for efficient stress transfer from the polymer to the filler, thereby improving the mechanical properties of the composite. mdpi.com The effectiveness of this intercalation is often measured by the increase in the basal spacing (d-spacing) of the clay layers, which can be determined by X-ray diffraction (XRD). ekb.eg

Clay ModifierType of InteractionEffect on Clay SurfaceResulting Interfacial Property
None (Unmodified Clay) HydrophilicHigh surface energy, polarPoor compatibility with nonpolar polymers
This compound Cation exchangeOrganophilic/HydrophobicEnhanced compatibility and adhesion

This table outlines the change in interfacial properties of a clay filler when modified with a long-alkyl-chain phosphonium salt.

Studies on similar long-chain phosphonium salts have shown a significant increase in the interlayer spacing of montmorillonite, confirming that these molecules effectively enter the clay galleries and make them more accessible to polymer chains. ekb.egresearchgate.net

In the field of nanotechnology, electrospinning is a prominent technique for producing polymer nanofibers. nih.gov The properties of the electrospinning solution—including its viscosity, conductivity, and surface tension—are critical in controlling the morphology and diameter of the resulting fibers. acs.org Ionic liquids, including phosphonium-based salts, have been explored as novel, non-volatile media for the electrospinning of polymers like cellulose. nih.govresearchgate.net

The use of a phosphonium salt like this compound, which can be classified as an ionic liquid, can influence the electrospinning process in several ways. Its ionic nature increases the solution's conductivity, which can lead to greater stretching of the polymer jet and result in finer fibers. Furthermore, its surfactant properties, conferred by the long alkyl chain, can reduce the surface tension of the solution. researchgate.net Adjusting these parameters allows for precise control over fiber morphology, enabling the fabrication of nanofibers with desired diameters, uniformities, and porosities. nih.govmdpi.com Research has shown that adding a surface-active ionic liquid to a cellulose-ionic liquid solution can reduce the average diameter of electrospun fibers from approximately 470 nm to 120 nm. researchgate.net

ParameterInfluence on ElectrospinningEffect on Nanofiber Morphology
Solution Conductivity Affects the stretching of the polymer jet under an electric field.Higher conductivity can lead to smaller fiber diameters.
Solution Viscosity Determines the resistance to flow and jet elongation.Optimal viscosity is needed for continuous fiber formation without defects. acs.org
Surface Tension Influences the stability of the jet and the formation of beads.Lower surface tension generally promotes the formation of smooth, uniform fibers. researchgate.net

This interactive table describes the key solution parameters influenced by ionic liquid additives and their impact on the morphology of electrospun nanofibers.

Functional Coatings and Surface Modification Studies

The unique chemical properties of phosphonium salts make them excellent candidates for creating functional coatings and for surface modification. Their thermal stability, antimicrobial activity, and ability to form hydrophobic layers are particularly advantageous. mdpi.commdpi.com

Phosphonium-based ionic liquids are being investigated for use in anti-fouling marine coatings. The phosphonium cation itself has been shown to possess antimicrobial activity, and the presence of four alkyl chains allows for the tuning of properties like hydrophobicity. mdpi.com A coating containing this compound could create a highly hydrophobic surface that resists the settlement of marine organisms. These coatings benefit from the greater thermal and chemical stability of phosphonium salts compared to other ionic liquids. mdpi.comresearchgate.net

Beyond coatings, these salts are used for the surface functionalization of materials. For example, phosphonium ionic liquids have been immobilized on activated carbon to improve its capacity for CO2 adsorption. mdpi.com This modification enhances the selectivity of the material for CO2 over other gases like N2, demonstrating the potential of phosphonium salts to tailor the surface chemistry of porous materials for specific applications. mdpi.com

Applications in Energy Storage and Conversion Research (e.g., Supercapacitors, Redox Flow Batteries)

The search for safer and more efficient electrolytes for energy storage devices is a major research focus. Phosphonium-based ionic liquids (PILs) are considered promising electrolytes due to their distinct advantages, including high thermal stability, good chemical stability (especially in basic media), low viscosity, and high conductivity compared to analogous ammonium-based salts. researchgate.netmdpi.com

These properties make them attractive for applications in electrochemical systems like lithium-ion batteries, supercapacitors, and redox flow batteries. researchgate.net A wide electrochemical window is a crucial property for an electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing decomposition. Phosphonium ionic liquids are known to possess wide electrochemical windows, making them suitable for high-voltage energy storage devices. researchgate.net The combination of thermal stability and non-volatility also enhances the safety profile of batteries and supercapacitors, mitigating risks associated with flammable organic solvents traditionally used in these systems.

Article on this compound Cannot Be Generated

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Extractive Desulfurization of Liquid Fuels

Metal Ion Extraction from Aqueous Media , including the separation of f-Elements and recovery of Transition Metal Ions

Separation of Organic Compounds from Ionic Liquids

Influence of Ionic Liquid Structure on Extraction Efficiency and Selectivity

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Derivatives and Structural Modifications for Enhanced Research Performance

Synthesis and Characterization of Triethyl(hexadecyl)phosphanium Chloride Derivatives

The synthesis of derivatives of this compound typically follows established quaternization reactions of phosphines. The general approach involves the reaction of a tertiary phosphine (B1218219) with a haloalkane. nih.gov For derivatives of the target compound, this could involve reacting triethylphosphine (B1216732) with different long-chain haloalkanes or reacting hexadecyl(diethyl)phosphine with various small haloalkanes.

A common synthetic route is the nucleophilic addition of a phosphine to a haloalkane. nih.gov For instance, sterically hindered phosphonium (B103445) salts have been synthesized by reacting tri-tert-butylphosphine (B79228) with 1-haloalkanes, sometimes in a solvent like acetonitrile (B52724) for solid reactants. nih.gov A similar principle would apply to the synthesis of this compound derivatives.

Another approach involves a four-component reaction, which allows for the synthesis of a variety of stable phosphonium salts. This method involves the reaction of an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, and a phosphine in the presence of an acid. researchgate.net While this method is typically used for creating more complex structures, the underlying principles of phosphonium salt formation are relevant.

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

Table 1: Common Characterization Techniques for Phosphonium Salt Derivatives

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms. 1H, 13C, and 31P NMR are particularly useful. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule by analyzing the absorption of infrared radiation. researchgate.net
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.com
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the compound by measuring its mass change as a function of temperature. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) Determines thermal transition temperatures such as melting point and glass transition temperature. researchgate.netacs.org

Impact of Alkyl Chain Length and Substitution Patterns on Research Applications

The biological and physicochemical properties of phosphonium salts are significantly influenced by the length of the alkyl chains and the substitution patterns on the phosphorus atom.

The length of the alkyl side chain has been shown to be a critical factor in the antibacterial activity of phosphonium salts. mdpi.com Studies on various quaternary phosphonium salts have indicated that optimal antibacterial efficacy is often observed with alkyl chain lengths between C10 and C14. mdpi.com A "cut-off" effect is sometimes observed, where increasing the chain length beyond a certain point leads to a decrease in activity, potentially due to reduced water solubility or steric hindrance. mdpi.com

The crystallization kinetics of phosphonium ionic liquids are also strongly affected by the alkyl chain length. acs.orgacs.org While the glass transition temperature may be relatively insensitive to changes in the alkyl chain, the tendency and rate of crystallization can be significantly altered. acs.orgacs.org For example, in some trihexyl(alkyl)phosphonium systems, a greater tendency for cold crystallization was observed in derivatives with shorter alkyl chains. acs.org

Substitution patterns, including the use of sterically hindered groups like tert-butyl, can influence the salt's application in catalysis. nih.govmdpi.com For instance, sterically hindered phosphonium salts have been used as stabilizers for palladium nanoparticles in Suzuki cross-coupling reactions. mdpi.com The reactivity of phosphonium salts in nucleophilic substitution reactions is determined by a balance of steric and electronic factors of the substituents on the phosphorus atom. nih.gov

The arrangement of molecules in the solid state is also dependent on the substitution pattern. Long alkyl substituents can lead to parallel orientation in the crystal packing, influencing the melting point of the salt. nih.gov

Table 2: Effect of Alkyl Chain Length on Phosphonium Salt Properties

PropertyEffect of Increasing Alkyl Chain LengthResearch Application Implication
Antibacterial Activity Increases up to an optimal length (e.g., C10-C14), then may decrease. mdpi.comDesign of antimicrobial agents.
Melting Point Can decrease initially and then increase with very long chains. nih.govMaterial science, phase transfer catalysis.
Crystallization Kinetics Strongly affected, with shorter chains sometimes showing increased crystallization tendency. acs.orgDevelopment of ionic liquids with specific phase behaviors.
Viscosity Generally increases. researchgate.netApplications as solvents and lubricants.
Density Generally decreases. researchgate.netFormulation of ionic liquids with specific physical properties.

Anion Exchange and its Effect on Research Properties

The properties of this compound can be readily modified by exchanging the chloride anion for a different one. This process, known as anion exchange or metathesis, can have a profound impact on the salt's physicochemical properties and, consequently, its research applications. nih.govrsc.org

Anion exchange is often carried out in water or organic solvents. nih.govmdpi.com A common method involves the use of an anion exchange resin. mdpi.com This technique allows for the replacement of halide ions with a wide variety of other anions. mdpi.com The choice of solvent for the exchange process can be crucial, with less polar solvents sometimes improving the recovery of more hydrophobic ionic liquid products. semanticscholar.org

The nature of the anion significantly affects the thermal stability and phase-transition properties of phosphonium salts. rsc.org For example, the melting points of phosphonium bromides are often lower than their tetrafluoroborate (B81430) counterparts due to differences in intermolecular interactions like hydrogen bonding. nih.gov

Table 3: Influence of Anion Exchange on Phosphonium Salt Properties

PropertyAnion TypeEffect
Thermal Stability Varies significantly with the anion. rsc.orgHigh-temperature applications.
Melting Point / Phase Behavior Can be raised or lowered depending on the anion's size, shape, and ability to form hydrogen bonds. nih.govrsc.orgDesign of ionic liquids with specific operating temperature ranges.
Solubility Highly dependent on the anion's hydrophilicity/hydrophobicity. researchgate.netApplications in solvent extraction and as phase transfer catalysts.
Viscosity Affected by the size and shape of the anion.Use as solvents and lubricants.

Conjugation with Other Functional Moieties for Targeted Research Applications

To impart specific functionalities, this compound and its derivatives can be conjugated with other molecular entities. This strategy is employed to create materials for targeted applications in fields such as medicine and catalysis.

One significant area of application is the development of mitochondria-targeting therapeutic agents. Quaternary phosphonium salts, particularly those derived from triphenylphosphine (B44618), are often used as vectors to deliver drugs to mitochondria. rsc.org The lipophilic cationic nature of the phosphonium group facilitates its accumulation within the mitochondria due to the negative membrane potential. This approach allows for the targeted delivery of therapeutic molecules, potentially increasing their efficacy and reducing side effects. rsc.org

Phosphonium salts can be functionalized to act as catalysts or catalyst precursors. For example, dicationic phosphonium salts have been synthesized and shown to be effective Lewis acid initiators for the Mukaiyama-aldol reaction. rsc.org These dicationic species can be prepared by reacting phosphines with other cationic moieties, such as cyclopropenium or methylpyridinium salts. rsc.org

Furthermore, phosphonium moieties can be incorporated into polymer chains to create functional materials. Styrene-based monomers containing phosphonium groups have been synthesized and polymerized to form polyelectrolytes. rsc.org These materials can serve as precursors to nanomaterials with specific compositions and properties. rsc.org The functionalization of heterocyclic compounds with phosphonium salts can also facilitate a variety of subsequent chemical transformations, making them versatile intermediates in organic synthesis. mountainscholar.orgresearchgate.net

Table 4: Examples of Functional Moieties Conjugated to Phosphonium Salts

Functional MoietyResulting Compound TypeTargeted Research Application
Therapeutic Drugs Mitochondria-targeted drugsCancer therapy, theranostics. rsc.org
Cyclopropenium or Pyridinium (B92312) Salts Dicationic phosphonium saltsLewis acid catalysis. rsc.org
Styrene Phosphonium-containing polymersPrecursors to nanomaterials, functional coatings. rsc.org
Azines (e.g., Pyridine) Azinyl phosphonium saltsIntermediates for cross-coupling reactions and isotopic labeling. mountainscholar.org

Environmental Implications in Academic Research Context

Biotic and Abiotic Degradability Studies of Phosphonium (B103445) Ionic Liquids

The environmental persistence of ionic liquids is largely determined by their susceptibility to biotic and abiotic degradation processes. Academic research has shown that phosphonium ionic liquids, in particular, often exhibit low levels of biodegradability compared to other classes of ionic liquids.

Studies utilizing standardized tests, such as the CO2 headspace test (ISO 14593), have been employed to assess the ultimate biodegradability of various PILs. researchgate.netrsc.org Research into a range of tetraalkylphosphonium cations, even those functionalized with moieties like esters, ethers, or alcohols intended to promote breakdown, demonstrated relatively low levels of mineralization. researchgate.netrsc.org This resistance to biodegradation is a notable contrast to certain imidazolium (B1220033) and pyridinium-based ionic liquids, which can be designed for enhanced degradation. researchgate.netrsc.org For instance, a study comparing multiple ionic liquids found that the seven tested phosphonium-based ILs were all poorly biodegradable, registering Biological Oxygen Demand over 5 days (BOD5) to Chemical Oxygen Demand (COD) ratios of less than 0.1. bournemouth.ac.uk

However, it is crucial to note that biodegradability can be highly dependent on the specific structure of the compound. Regulatory assessments of tri-n-butyl tetradecyl phosphonium chloride (TTPC), a structurally similar compound to triethyl(hexadecyl)phosphanium chloride, have concluded that it is readily biodegradable. santos.com This suggests that variations in the alkyl chain lengths attached to the phosphorus atom can significantly influence the susceptibility of the molecule to microbial attack.

Abiotic degradation pathways are also a key research focus. Studies on the oxidative degradation of tetra-n-butylphosphonium prolinate ([P4444][Pro]) have identified mechanisms such as β-elimination of the cation as a potential breakdown route under specific conditions. nih.gov Other research has explored the chemical stability of PILs under gamma irradiation, providing insights into their decomposition patterns under high-energy abiotic conditions. researchgate.net

Table 1: Biodegradability of Selected Phosphonium Ionic Liquids

Compound/Class Test Method Result Reference
Various functionalized tetraalkylphosphonium ILs CO2 Headspace Test (ISO 14593) Low levels of biodegradability researchgate.net, rsc.org
7 Phosphonium ILs (as lubricant additives) BOD5/COD ratio Poorly biodegradable (ratio < 0.1) bournemouth.ac.uk

Mobility and Environmental Fate in Research Settings

The environmental fate of a chemical is dictated by how it moves and partitions within various environmental compartments, such as water, soil, and sediment. For phosphonium ionic liquids, the cation's structure, particularly the length of its alkyl chains, plays a pivotal role in this behavior.

This compound, with its long hexadecyl chain, is expected to exhibit significant hydrophobic character. This property strongly influences its environmental mobility. Research on the analogous compound, TTPC, indicates that it will strongly adsorb to soil and sediment. santos.com This high affinity for solid phases means that its mobility in the aqueous phase is likely to be low, reducing the potential for widespread transport in surface or groundwater. Once bound to soil or sediment, the compound is expected to break down into various transformation products. publications.gc.ca

Furthermore, studies indicate that TTPC has a low potential for bioaccumulation. santos.com This is a critical factor in assessing environmental risk, as it suggests the compound is unlikely to concentrate in the tissues of organisms and move up the food chain. The interaction of PILs with water is also a fundamental aspect of their environmental behavior, influencing their structure and transport properties in aqueous environments. scl.rs

Sustainable Design Principles for Phosphonium Ionic Liquids

In response to the environmental persistence observed in many first-generation ionic liquids, a significant area of academic research is the development of sustainable design principles. The goal is to create new PILs that retain their desirable performance characteristics while being inherently more biodegradable and less toxic. researchgate.netrsc.org

A primary strategy involves the rational modification of the ionic liquid's structure. This includes incorporating functional groups that are more susceptible to enzymatic or hydrolytic cleavage, thereby creating a "weak point" in the molecule that can initiate the degradation process. researchgate.netrsc.org Key approaches include:

Incorporation of Functional Groups: Introducing ester, ether, or alcohol functionalities into the alkyl side chains of the phosphonium cation is a widely explored strategy to enhance biodegradability. researchgate.netrsc.org

Utilizing Nature-Inspired Components: Drawing inspiration from naturally occurring compounds can lead to the design of more environmentally benign ionic liquids. For example, research on pyridinium (B92312) ILs has shown that using cations derived from natural sources can lead to complete mineralization and low toxicity. rsc.org This principle can be extended to the design of novel PILs.

The overarching aim of these design principles is to move away from highly stable and persistent structures towards molecules that break down into benign substances after their intended use, aligning with the principles of Green Chemistry. rsc.org

Q & A

Basic: What in vitro models are suitable for evaluating the antiviral efficacy of Triethyl(hexadecyl)phosphanium chloride against enveloped viruses like SARS-CoV-2?

Answer:

  • Cell Models: Vero cells (African green monkey kidney epithelial cells) are widely used for initial antiviral screening due to their susceptibility to SARS-CoV-2 . Advanced models include human-derived oral mucosal cells (e.g., Calu-3, Huh-7) to better mimic physiological conditions .
  • Methodology:
    • Viral Load Quantification: RT-PCR to measure viral RNA reduction (ΔΔCt method) .
    • Inhibition Assay: Calculate inhibition percentage using:
      Inhibition%=(12ΔΔCt)×100%\text{Inhibition\%} = (1 − 2^{−ΔΔCt}) \times 100\%
      .
    • TCID50 Assay: Determine viral titer reduction post-treatment .

Basic: How is cytotoxicity assessed when determining safe concentrations of this compound for antiviral applications?

Answer:

  • Assay: CCK-8 (Cell Counting Kit-8) to measure cell viability via mitochondrial activity .
  • Concentration Range:
    • Non-cytotoxic range: 0.0125–0.05 mg/mL (observed in hexadecyl pyridinium chloride) .
    • Effective antiviral concentration: ≥0.1 mg/mL, with exposure times ≥2 minutes .
  • Validation: Perform dose-response curves and compare IC50 (half-maximal inhibitory concentration) with CC50 (half-maximal cytotoxic concentration) .

Advanced: How can researchers address potential discrepancies in the dose-response relationship of this compound across different cell lines?

Answer:

  • Multi-Model Validation: Test efficacy in diverse cell lines (e.g., Vero, Calu-3, Huh-7) to account for variations in membrane composition or viral entry mechanisms .
  • Mechanistic Studies: Use immunofluorescence microscopy to visualize viral structural disruption (e.g., spike protein degradation) .
  • Statistical Analysis: Apply ANOVA or linear regression to identify cell line-specific confounding factors (e.g., drug uptake efficiency) .

Advanced: What methodological considerations are critical when designing studies to evaluate the risk of microbial resistance to this compound?

Answer:

  • Exposure Duration: Limit treatment time (e.g., ≤2 minutes) to avoid prolonged sublethal exposure, which may select for resistant strains .
  • Cross-Resistance Screening: Test against antibiotic-resistant bacteria (e.g., methicillin-resistant Staphylococcus aureus) to assess collateral sensitivity .
  • Combination Therapy: Evaluate synergism with oxidizing agents (e.g., povidone-iodine) to reduce resistance risk .

Basic: What analytical techniques are recommended for quantifying the viral load reduction after treatment with this compound?

Answer:

  • RT-PCR: Quantify viral RNA using ΔΔCt method; ensure primer specificity for SARS-CoV-2 nucleocapsid (N) gene .
  • TCID50 Assay: Measure infectious virus particles by endpoint dilution in 96-well plates .
  • Immunofluorescence: Detect viral antigens using anti-SARS-CoV-2 spike protein antibodies .

Advanced: How does the chemical stability of this compound under various storage conditions impact its antiviral efficacy?

Answer:

  • Stability Testing:
    • Storage Conditions: Maintain at room temperature, protected from moisture and strong oxidizers (decomposition products include hydrogen chloride gas) .
    • UV-Vis Spectroscopy: Monitor degradation by tracking absorbance changes at 260 nm (nucleic acid binding) .
  • Reactivity: Avoid acidic environments to prevent hydrolysis and loss of quaternary ammonium/phosphonium activity .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings based on its chemical properties?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of decomposition products (e.g., hydrogen chloride gas) .
  • Spill Management: Neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced: What experimental approaches can elucidate the mechanism by which this compound disrupts viral envelopes?

Answer:

  • Electron Microscopy (EM): Visualize structural damage to viral envelopes (e.g., membrane lysis) .
  • Surface Plasmon Resonance (SPR): Measure binding affinity to viral lipid bilayers .
  • Zeta Potential Analysis: Assess changes in viral surface charge after treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.